2,4-Difluoro-6-phenylaniline
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Overview
Description
2,4-Difluoro-6-phenylaniline is an organic compound with the molecular formula C12H9F2N. It is a derivative of aniline, where two fluorine atoms are substituted at the 2nd and 4th positions of the benzene ring, and a phenyl group is attached at the 6th position.
Mechanism of Action
Mode of Action
It is known that the presence of fluorine atoms in organic compounds can significantly alter their reactivity and interactions with biological targets . The fluorine atoms in 2,4-Difluoro-6-phenylaniline may enhance its ability to form hydrogen bonds with its targets, potentially altering their function .
Biochemical Pathways
Aniline derivatives are known to participate in various biochemical reactions, including those involving enzymes and receptors . The presence of fluorine atoms may also influence the compound’s participation in these pathways .
Pharmacokinetics
The presence of fluorine atoms may enhance the compound’s stability and bioavailability, as fluorine is known to form strong bonds with carbon, making it resistant to metabolic degradation .
Result of Action
Based on its structural similarity to other aniline derivatives, it may have a variety of potential effects, including interactions with enzymes and receptors, and participation in various biochemical reactions .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the pH of the environment may affect the compound’s ionization state and, consequently, its reactivity. Additionally, the presence of other molecules could influence the compound’s interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated phenylalanines, a group to which this compound belongs, have been incorporated into various proteins and enzymes . These compounds have advantageous biophysical, chemical, and biological properties, and their effect on the stability and activity of peptides in therapeutic vaccines and enzymes has been studied .
Cellular Effects
It is known that fluorinated phenylalanines can influence protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . These effects extend to metabolic properties of membrane permeability and reactivity .
Molecular Mechanism
It is known that fluorinated phenylalanines can play an important role as potential enzyme inhibitors as well as therapeutic agents . They can modulate the properties of peptides and proteins, influencing aspects such as protein folding and protein-protein interactions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
It is known that animal models are commonly used in drug discovery to establish non-clinical ‘proof-of-concept’ for the safety, efficacy, and target of interest for specific drug molecules .
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
The synthesis of 2,4-Difluoro-6-phenylaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . The reaction conditions are generally tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Chemical Reactions Analysis
2,4-Difluoro-6-phenylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in various coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Difluoro-6-phenylaniline has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to form stable structures and its reactivity.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Research: It is used in the study of enzyme inhibitors and as a potential therapeutic agent.
Comparison with Similar Compounds
2,4-Difluoro-6-phenylaniline can be compared with other fluorinated aniline derivatives, such as:
2,4-Difluoroaniline: Lacks the phenyl group, making it less complex and potentially less reactive.
2,6-Difluoroaniline: Has fluorine atoms at different positions, leading to different reactivity and properties.
4-Fluoro-2-phenylaniline: Has only one fluorine atom, which affects its stability and reactivity compared to this compound.
The unique combination of fluorine atoms and the phenyl group in this compound gives it distinct chemical properties and makes it a valuable compound in various research fields.
Properties
IUPAC Name |
2,4-difluoro-6-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQBIJMAKJGKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926203-62-5 |
Source
|
Record name | 2,4-difluoro-6-phenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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